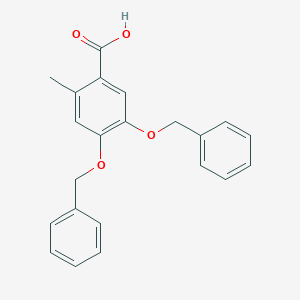

4,5-Bis(benzyloxy)-2-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reduction, nitration, and condensation reactions. For instance, the reduction of benzil followed by nitration yielded a dinitrobibenzyl compound, which upon further reduction produced a diaminobibenzyl compound. This intermediate was then used in condensation reactions to form various benzylideneamino bibenzyls . Although the exact synthesis of 4,5-Bis(benzyloxy)-2-methylbenzoic acid is not detailed, similar synthetic strategies could potentially be applied.

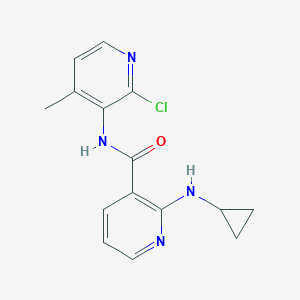

Molecular Structure Analysis

The molecular structure of compounds similar to 4,5-Bis(benzyloxy)-2-methylbenzoic acid includes multiple benzyl groups and a benzoic acid moiety. The presence of these functional groups suggests that the compound may exhibit interesting electronic and steric properties. For example, the compounds studied in the first paper have chiral centers and exhibit diastereomerism, which is an important consideration in the synthesis and analysis of such molecules .

Chemical Reactions Analysis

The compounds discussed in the papers undergo various chemical reactions, including cycloaddition with mercaptoacetic acid or 2-mercaptopropionic acid to yield thiazolidinone derivatives . These reactions are significant as they introduce heterocyclic rings into the molecule, which can greatly influence the compound's biological activity and physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are influenced by their molecular structures. For example, the presence of nitro groups and alkyloxy chains can affect the stability of the smectic A (SA) phase in liquid crystals. The antiparallel packing of molecules and partial intercalation of terminal alkyl chains are key factors in the stabilization or destabilization of the SA phase, which is dependent on the molecular length of the rod-like molecules . These findings are relevant to the design of materials with specific liquid crystalline properties.

Applications De Recherche Scientifique

Organic Synthesis and Green Chemistry

Compounds with structural similarities to 4,5-Bis(benzyloxy)-2-methylbenzoic acid, such as 5,5′-Methylene-bis(benzotriazole), have been explored for their utility in green chemistry and organic synthesis. For example, a practical pilot-scale method for the preparation of 5,5′-methylenebis(benzotriazole) from methyl nitrite and tetraaminodiphenylmethane demonstrates the efficiency and environmental benignity of certain synthetic routes (Gu et al., 2009).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of chemical compounds, including those structurally similar to 4,5-Bis(benzyloxy)-2-methylbenzoic acid, is of significant interest. Research into the ABTS/PP decolorization assay of antioxidant capacity elucidates reaction pathways and the specificity of oxidation products, highlighting the nuanced roles these compounds can play in biological systems (Ilyasov et al., 2020).

Environmental Fate and Behavior of Chemical Preservatives

Understanding the environmental fate and behavior of chemical preservatives that share functional groups or structural elements with 4,5-Bis(benzyloxy)-2-methylbenzoic acid is crucial. Studies on parabens, for instance, provide insight into the biodegradability, ubiquity in surface water, and potential for forming halogenated by-products, which could inform environmental assessments of related compounds (Haman et al., 2015).

Organic Optoelectronics

Research into organic optoelectronic materials, such as benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole-based materials, underscores the potential for compounds like 4,5-Bis(benzyloxy)-2-methylbenzoic acid to contribute to this field. These materials' biradical nature and future research directions suggest applications in electronic and photonic devices (Tam & Wu, 2015).

DNA Interaction and Drug Design

Studies on DNA minor groove binders, such as Hoechst 33258, highlight the importance of understanding how certain chemical structures interact with DNA. This research provides a foundation for rational drug design, potentially relevant to derivatives of 4,5-Bis(benzyloxy)-2-methylbenzoic acid with similar binding capabilities (Issar & Kakkar, 2013).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage.

Orientations Futures

This could involve potential applications of the compound, areas for further research, and possible modifications that could enhance its properties or activity.

Propriétés

IUPAC Name |

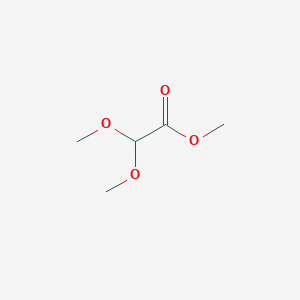

2-methyl-4,5-bis(phenylmethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O4/c1-16-12-20(25-14-17-8-4-2-5-9-17)21(13-19(16)22(23)24)26-15-18-10-6-3-7-11-18/h2-13H,14-15H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWYGJMNFRFOFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564745 |

Source

|

| Record name | 4,5-Bis(benzyloxy)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Bis(benzyloxy)-2-methylbenzoic acid | |

CAS RN |

127531-39-9 |

Source

|

| Record name | 4,5-Bis(benzyloxy)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)